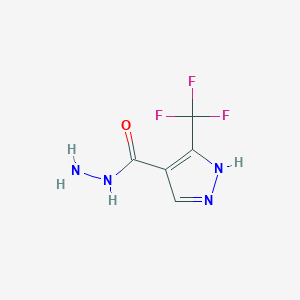

3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4O/c6-5(7,8)3-2(1-10-12-3)4(13)11-9/h1H,9H2,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIZVEQHVQWWOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

potential applications of trifluoromethyl pyrazoles in medicinal chemistry

[1]

Executive Summary

The incorporation of trifluoromethyl (

Part 1: The Physicochemical Rationale

The "Fluorine Effect" on the Pyrazole Core

The substitution of a methyl group (

| Property | Methyl ( | Trifluoromethyl ( | Medicinal Chemistry Impact |

| Electronegativity | Electron-donating (+I) | Strong Electron-withdrawing (-I) | Lowers |

| Lipophilicity ( | +0.56 | +0.88 | Increases membrane permeability and hydrophobic pocket occupancy.[2][3] |

| Metabolic Stability | High (benzylic oxidation risk) | Extreme (C-F bond strength ~116 kcal/mol) | Blocks metabolic "soft spots" (e.g., CYP450 oxidation).[1][2][3] |

| Van der Waals Radius | ~2.0 Å | ~2.7 Å |

Bioisosterism and Electronic Modulation

The

Part 2: Synthetic Access & Regiocontrol

The Regioselectivity Challenge

The most common route to trifluoromethyl pyrazoles is the condensation of hydrazines with 1,3-dicarbonyl equivalents (Claisen condensation products).[1][2] However, when using unsymmetrical

-

Mechanism: The regiochemistry is determined by which nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon.[2]

-

Control: The

group renders the adjacent carbonyl highly electrophilic, but solvent effects and hydrazine substitution patterns (e.g., aryl vs. alkyl hydrazines) can shift the equilibrium.[2]

Synthetic Pathway Diagram

The following diagram illustrates the divergent synthesis and the critical decision points for regiocontrol.

Caption: Divergent regioselectivity in the condensation of hydrazines with trifluoromethyl-1,3-diketones.

Part 3: Experimental Protocol

Standard Operating Procedure: Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole

This protocol targets the 3-trifluoromethyl isomer, which is the core scaffold found in Celecoxib.[1][3]

Objective: Synthesize 1-phenyl-3-(trifluoromethyl)-5-(p-tolyl)-1H-pyrazole via condensation.

Reagents:

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add phenylhydrazine (11 mmol) dropwise to the stirring solution at room temperature.

-

Catalysis: Add 2-3 drops of concentrated HCl or 0.5 mL glacial acetic acid to catalyze the dehydration step.

-

Reflux: Heat the reaction mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (System: Hexane/EtOAc 4:1) or LC-MS.[1][3] -

Work-up:

-

Purification: The crude material often contains a mixture of regioisomers (typically 10:1 to 4:1 favoring the 3-CF3 isomer depending on conditions).[1][2][3] Purify via Flash Column Chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

-

Validation: Confirm structure via

-NMR (Characteristic singlet around -62 ppm) and

Part 4: Therapeutic Case Studies

Celecoxib (COX-2 Inhibitor)

Celecoxib is the archetypal drug for this class.[1][3] The 3-trifluoromethyl group is essential for its selectivity for COX-2 over COX-1.[1][3]

-

Mechanism: The bulky

group binds into a distinct hydrophobic side pocket present in the COX-2 enzyme but inaccessible in COX-1 due to the bulky Isoleucine residue (Ile523) in COX-1 vs. Valine (Val523) in COX-2.[1][3] -

Outcome: High anti-inflammatory efficacy with reduced gastrointestinal side effects compared to traditional NSAIDs.[1][2]

Berotralstat (Hereditary Angioedema)

Approved by the FDA in 2020, Berotralstat illustrates the modern application of the scaffold.[1][2]

-

Role of

-Pyrazole: The scaffold serves as a rigid linker that positions the aminomethyl-phenyl group and the fluoro-phenyl amide into the active site.[1][3] The

Structural Activity Relationship (SAR) Map[1][2][3]

Caption: SAR decision tree for trifluoromethyl pyrazole drug design.

References

-

FDA Approval Package: Berotralstat (Orladeyo) .[1][2] U.S. Food and Drug Administration.[1][2][5][6][] Available at: [Link][1][2][3]

-

Celecoxib: A Review of its Use in the Management of Arthritis and Acute Pain . Drugs. Available at: [Link]

- Regioselective Synthesis of Trifluoromethylpyrazoles. Journal of Organic Chemistry. (General Reference for Protocol methodology).

-

Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry. Available at: [Link][1][2][3]

-

Recent Advances in the Synthesis of Pyrazoles: A Review . MDPI Molecules. Available at: [Link][1][2][3]

Sources

- 1. Berotralstat - Wikipedia [en.wikipedia.org]

- 2. Ubrogepant trihydrate [drugs.ncats.io]

- 3. Berotralstat | C30H26F4N6O | CID 137528262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. berotralstat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Advanced Structural Elucidation of Novel Pyrazole Carbohydrazides: A Methodological Framework for Drug Discovery

Executive Summary

Pyrazole carbohydrazides represent a highly versatile class of pharmacophores in modern medicinal chemistry. Their structural plasticity allows them to act as potent anticancer agents, antimicrobial compounds, and cannabinoid (CB1) receptor antagonists[1]. However, the presence of multiple nitrogen atoms, potential tautomerism, and extensive hydrogen-bonding networks makes their structural elucidation a complex analytical challenge. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating protocol for the synthesis and structural characterization of novel pyrazole carbohydrazides, ensuring scientific integrity in downstream biological evaluations.

Mechanistic Rationale & Pharmacological Significance

The biological activity of pyrazole derivatives is intrinsically linked to their substitution patterns. The carbohydrazide moiety (–CO–NH–NH₂) acts as a critical hydrogen-bond donor and acceptor, facilitating targeted protein binding within biological systems.

-

C-3 Substitutions: Often yield potent antitumor agents (e.g., inducing apoptosis in A549 lung cancer cells) and cannabinoid antagonists like Rimonabant[1][2].

-

C-4 Substitutions: Correlate strongly with antinociceptive and antibacterial profiles[1].

-

C-5 Substitutions: Frequently associated with fungicidal and herbicidal activities[2].

Caption: Structure-Activity Relationship (SAR) mapping of pyrazole carbohydrazide substitutions.

Synthesis Workflow and Causality

The synthesis of these compounds generally proceeds via the condensation of substituted pyrazole carboxylates with hydrazine hydrate, or through multi-component one-pot reactions[3][4].

Protocol 1: Synthesis of 1H-pyrazole-3-carbohydrazide Derivatives

-

Precursor Activation: Dissolve the starting ethyl 3-substituted-1H-pyrazole-5-carboxylate (1.0 eq) in absolute ethanol.

-

Causality: Ethanol provides sufficient solubility for the ester while allowing the highly polar carbohydrazide product to precipitate upon formation.

-

-

Hydrazinolysis: Add hydrazine hydrate (80%, 3.0 eq) dropwise at room temperature.

-

Causality: A stoichiometric excess of hydrazine is critical to drive the equilibrium toward the carbohydrazide and prevent the formation of symmetrical diacylhydrazines (dimeric byproducts).

-

-

Reflux & Monitoring: Reflux the mixture for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (7:3) mobile phase.

-

Causality: The conversion of the non-polar ester to the highly polar carbohydrazide results in a significant, easily trackable drop in the Rf value.

-

-

Isolation: Cool the mixture to 0°C. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from hot ethanol to afford the pure pyrazole carbohydrazide[3][4].

The Structural Elucidation Pipeline

To guarantee structural integrity, a multi-tiered analytical approach is required. Each technique validates a specific aspect of the molecular architecture, creating a closed-loop verification system.

A. Vibrational Spectroscopy (FT-IR)

FT-IR serves as the first-line diagnostic tool to confirm the success of the hydrazinolysis.

-

Diagnostic Markers: The disappearance of the ester C=O stretch (~1720 cm⁻¹) and the emergence of the amide I C=O stretch (1649–1694 cm⁻¹) confirms the formation of the carbohydrazide[5]. Additionally, broad absorption bands between 3144–3367 cm⁻¹ validate the presence of the –NH and –NH₂ groups[6].

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecular framework.

-

Solvent Selection: DMSO-d₆ is strictly preferred over CDCl₃.

-

Causality: Pyrazole carbohydrazides form strong intermolecular hydrogen bonds, rendering them poorly soluble in chloroform. Furthermore, DMSO-d₆ slows down proton exchange, allowing for the clear resolution of the –NH and –NH₂ signals[6].

-

-

¹H NMR Diagnostics: The pyrazole ring N-H proton typically appears as a broad singlet far downfield (>12.0 ppm). The carbohydrazide –CO–NH– proton appears around 9.5–10.5 ppm, while the terminal –NH₂ protons resonate between 4.5–5.89 ppm[5][6].

C. High-Resolution Mass Spectrometry (HRMS)

While NMR confirms connectivity, HRMS confirms the exact elemental composition.

-

Causality: The presence of the [M+H]⁺ ion within a <5 ppm mass error rules out structural isomers and confirms the absolute absence of dimeric impurities[3][6].

Caption: Multi-tiered structural elucidation workflow for novel pyrazole carbohydrazides.

Advanced Analytical Methodologies

Protocol 2: NMR Sample Preparation for Tautomeric Resolution

-

Drying: Lyophilize the synthesized compound for 24 hours to remove trace water, which can obscure the –NH₂ signal in the ¹H NMR spectrum.

-

Solvation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

-

Acquisition: Acquire ¹H NMR at 400 MHz or higher.

-

Causality: If tautomeric broadening is observed (a common phenomenon in pyrazoles due to rapid proton migration between ring nitrogens), perform a Variable Temperature (VT) NMR experiment at 60°C to increase the exchange rate and sharpen the signals.

-

Protocol 3: FT-IR and HRMS Analytical Preparation

-

FT-IR (ATR Method): Place 2–3 mg of the dry, crystalline pyrazole carbohydrazide directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Causality: ATR eliminates the need for KBr pellet pressing, preventing ambient moisture absorption that could artificially inflate the O-H/N-H stretching region.

-

-

HRMS (ESI-TOF): Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

-

Causality: Formic acid promotes the protonation and ionization of the carbohydrazide moiety, ensuring a strong [M+H]⁺ signal for accurate mass determination.

-

Quantitative Data Summary

The following table summarizes the self-validating spectral data required to confirm the structure of a standard pyrazole carbohydrazide derivative.

| Analytical Technique | Target Moiety | Typical Shift / Wavenumber | Diagnostic Significance |

| FT-IR | N-H / NH₂ stretch | 3144 – 3367 cm⁻¹ | Confirms primary/secondary amines[6] |

| FT-IR | C=O (Amide I) | 1649 – 1694 cm⁻¹ | Confirms carbohydrazide carbonyl[5] |

| FT-IR | C=N (Pyrazole) | 1618 cm⁻¹ | Confirms pyrazole ring integrity[5] |

| ¹H NMR (DMSO-d₆) | -NH₂ (Hydrazide) | 4.50 – 5.89 ppm (br s) | Terminal hydrazide protons[6] |

| ¹H NMR (DMSO-d₆) | -CO-NH- (Amide) | 9.50 – 10.50 ppm (s) | Highly deshielded amide proton |

| ¹H NMR (DMSO-d₆) | Pyrazole N-H | 12.38 – 13.09 ppm (br s) | Ring proton, subject to exchange[5][6] |

| ¹³C NMR (DMSO-d₆) | C=O (Carbonyl) | 160.0 – 165.17 ppm | Confirms carbon backbone[6] |

Conclusion

The transition of novel pyrazole carbohydrazides from the synthetic bench to biological evaluation requires absolute structural certainty. By employing a rigorous, self-validating matrix of FT-IR, multi-nuclear NMR, and HRMS, researchers can confidently map regiochemistry, resolve tautomeric ambiguities, and ensure the absolute integrity of downstream structure-activity relationship (SAR) data.

References

-

Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC Source: nih.gov URL: [Link][1]

-

Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - ResearchGate Source: researchgate.net URL: [Link][2]

-

Title: Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives - ResearchGate Source: researchgate.net URL: [Link][3]

-

Title: Synthesis and Antimicrobial Activities of Some New Pyrazoles, Oxadiazoles and Isoxazole Bearing Benzofuran Moiety - SciELO Source: scielo.org.za URL: [Link][5]

-

Title: Synthesis, Structural Elucidation, Spectral Studies and Antimicrobial Activity of Pyrano-Pyrazole Derivatives - ResearchGate Source: researchgate.net URL: [Link][4]

-

Title: Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - ResearchGate Source: researchgate.net URL: [Link][6]

Sources

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activities of Some New Pyrazoles, Oxadiazoles and Isoxazole Bearing Benzofuran Moiety [scielo.org.za]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis and Characterization Protocol for N'-[(Aryl)methylene]-1H-pyrazole-4-carbohydrazides

Executive Summary & Pharmacological Relevance

Pyrazole-linked Schiff bases (hydrazones), specifically N'-[(aryl)methylene]-1H-pyrazole-4-carbohydrazides , have emerged as privileged scaffolds in modern medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, including potent antimalarial, antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The synthesis of these derivatives relies on the precise nucleophilic condensation between a pyrazole-4-carbohydrazide core and various aryl aldehydes[3].

This application note provides a comprehensive, self-validating protocol for the synthesis of these target molecules, detailing the mechanistic causality behind reagent selection, in-process quality controls, and downstream characterization.

Mechanistic Rationale & Causality (E-E-A-T)

The synthesis is a two-stage process designed to maximize thermodynamic efficiency and product purity.

Stage 1: Hydrazinolysis The precursor, 1H-pyrazole-4-carbohydrazide, is synthesized via the hydrazinolysis of an ethyl 1H-pyrazole-4-carboxylate derivative. Hydrazine hydrate acts as a potent bis-nucleophile. Using an excess of hydrazine hydrate under reflux conditions drives the equilibrium of this acyl substitution forward, ensuring complete conversion of the ester to the hydrazide[3][4].

Stage 2: Schiff Base Condensation (Imine Formation) The condensation of the carbohydrazide with an aryl aldehyde requires delicate electronic tuning.

-

Catalyst Causality: Catalytic glacial acetic acid is employed to lower the reaction pH to approximately 4.5–5.0. This mildly acidic environment selectively protonates the carbonyl oxygen of the aryl aldehyde, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and enhancing its electrophilicity. If a stronger acid were used, it would protonate the primary amine of the hydrazide, destroying its nucleophilicity and halting the reaction[1][3].

-

Solvent Causality: Absolute ethanol is the optimal solvent. Both starting materials are highly soluble in boiling ethanol. However, as the Schiff base forms, its extended

-conjugation and rigid planar structure significantly reduce its solubility. This causes the product to precipitate out of the hot solution, driving the equilibrium forward (Le Chatelier's Principle) and allowing for simple isolation via filtration[3].

Workflow for the two-step synthesis of pyrazole-4-carbohydrazide Schiff bases.

Materials & Reagents

| Reagent / Material | Role in Synthesis | Purity / Grade |

| Ethyl 1H-pyrazole-4-carboxylate | Starting Material (Core) | ≥ 98% |

| Hydrazine Hydrate ( | Nucleophile | 80% or 98% solution |

| Aryl Aldehydes (Ar-CHO) | Electrophile (Variable) | ≥ 98% |

| Glacial Acetic Acid (AcOH) | Acid Catalyst | ACS Reagent Grade |

| Absolute Ethanol (EtOH) | Reaction Solvent / Crystallization | Anhydrous, ≥ 99.5% |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1H-pyrazole-4-carbohydrazide Precursor

-

Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of the substituted ethyl 1H-pyrazole-4-carboxylate in 20 mL of absolute ethanol.

-

Addition: Add an excess of hydrazine hydrate (approx. 30.0 mmol) dropwise to the stirring solution at room temperature[3].

-

Reflux: Attach a reflux condenser and heat the mixture to 80–85 °C for 5 to 7 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (7:3) solvent system[3].

-

Isolation: Upon complete consumption of the ester, cool the reaction mixture to room temperature, then transfer it to an ice bath for 30 minutes.

-

Filtration: Filter the resulting white precipitate under vacuum, wash thoroughly with cold ethanol (2 × 5 mL) to remove unreacted hydrazine, and dry under a vacuum to yield the pure carbohydrazide[1][3].

Protocol B: Condensation to N'-[(aryl)methylene]-1H-pyrazole-4-carbohydrazide

-

Preparation: In a 50 mL round-bottom flask, suspend 5.0 mmol of the synthesized 1H-pyrazole-4-carbohydrazide in 15 mL of absolute ethanol[3].

-

Addition: Add an equimolar amount (5.0 mmol) of the desired aryl aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde) to the suspension[1][3].

-

Catalysis: Add 2–3 drops of glacial acetic acid to the mixture to activate the aldehyde carbonyl.

-

Reflux & Self-Validation: Heat the mixture to reflux (85 °C) under constant stirring for 2.5 to 4 hours. Self-Validation Check: The mixture will initially become a clear solution. As the reaction progresses, a heavy precipitate will spontaneously form in the boiling solvent, visually confirming the successful formation of the target Schiff base[3].

-

Isolation: Cool the reaction mixture to room temperature. Filter the solid precipitate under reduced pressure.

-

Purification: Wash the filter cake with cold ethanol and recrystallize from hot ethanol to obtain the analytically pure N'-[(aryl)methylene]-1H-pyrazole-4-carbohydrazide[3].

Acid-catalyzed mechanistic pathway for hydrazone Schiff base formation.

In-Process Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesis, validate the product using the following orthogonal techniques:

-

FT-IR Spectroscopy: The most critical diagnostic tool. Look for the disappearance of the primary amine (

) doublet stretching bands at ~3364 and 3208 cm⁻¹ (from the starting hydrazide) and the appearance of a sharp, strong imine ( -

H-NMR Spectroscopy: Confirm the structure by observing the highly deshielded azomethine proton (

Quantitative Data & Characterization Summary

The following table summarizes expected yields, melting points, and key spectral data for representative derivatives synthesized via this protocol based on authoritative literature[1][3][4].

| Aryl Aldehyde Substrate (Ar-CHO) | Target Compound | Yield (%) | M.P. (°C) | Key IR Bands (cm⁻¹) | Key |

| Benzaldehyde | N'-benzylidene-1H-pyrazole-4-carbohydrazide | 72 - 87% | 185 - 188 | 3069 (N-H), 1699 (C=O), 1648 (C=N) | |

| 4-(difluoromethoxy)-3-methoxybenzaldehyde | (E)-5-Amino-N′-(4-(difluoromethoxy)-3-methoxybenzylidene)-... | 63% | 119 - 121 | 3450-3200 (NH), 1635 (C=O) | |

| 3-(cyclopentyloxy)-4-(difluoromethoxy)benzaldehyde | (E)-5-Amino-N′-(3-(cyclopentyloxy)-4-(difluoromethoxy)benzylidene)-... | 96% | 178 - 180 | 3450-3200 (NH), 1635 (C=O) |

References

-

Kumari, P., et al. "Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics." RSC Advances, 2025, 15, 42299–42314.[Link]

-

Maggio, B., et al. "New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets." Molecules, 2020, 25(4), 902.[Link]

-

Al-Mulla, A. "Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives." Oriental Journal of Chemistry, 2019, 35(1).[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]

- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. orientjchem.org [orientjchem.org]

using 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide as a building block in organic synthesis

Application Note: Strategic Utilization of 3-(Trifluoromethyl)-1H-pyrazole-4-carbohydrazide in Drug Discovery

Executive Summary

This guide details the synthetic utility of 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide (CAS: 99010-24-9 / Generic scaffold reference) as a high-value building block. The incorporation of the trifluoromethyl (

Chemical Profile & Reactivity

The Fluorine Effect:

Unlike its methyl analog, the 3-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I). This reduces the electron density on the pyrazole ring, slightly decreasing the nucleophilicity of the hydrazide (

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 194.12 g/mol |

| Solubility | Soluble in DMSO, DMF, MeOH (hot); Sparingly soluble in |

| pKa (Hydrazide) | ~3.5 (Conjugate acid), lower than alkyl analogs due to |

| Stability | Hygroscopic; store under inert atmosphere at 2-8°C. |

Application Module A: Synthesis of 1,3,4-Oxadiazole Scaffolds

Target Application: Antimicrobial and Anti-inflammatory agents (COX-2 inhibition).

The cyclization of the hydrazide into a 1,3,4-oxadiazole ring is a privileged transformation. The 2-thiol derivative described below is a versatile intermediate for S-alkylation.

Protocol 1: Cyclization to 5-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole-2-thiol

Mechanism:

Reaction with carbon disulfide (

Materials:

-

3-(Trifluoromethyl)-1H-pyrazole-4-carbohydrazide (1.0 eq)

-

Carbon Disulfide (

) (1.5 eq) -

Potassium Hydroxide (KOH) (1.5 eq)

-

Ethanol (Absolute)

-

Hydrochloric acid (10%)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve KOH (1.5 eq) in absolute ethanol (10 mL/mmol substrate).

-

Addition: Add the hydrazide (1.0 eq) to the ethanolic KOH solution. Stir at room temperature (RT) for 15 minutes until a clear solution forms.

-

Reagent Addition: Cool the solution to 0–5°C in an ice bath. Add

(1.5 eq) dropwise over 10 minutes. Caution: -

Reflux: Remove the ice bath and heat the mixture to reflux (

) for 8–10 hours. Monitor by TLC (Mobile phase: -

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in a minimal amount of cold water.

-

Precipitation: Acidify the aqueous solution carefully with 10% HCl to pH 2–3. A white to pale-yellow precipitate will form.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1).

Yield Expectation: 75–85%

Application Module B: Construction of Fused Pyrazolo[3,4-d]pyrimidines

Target Application: Kinase Inhibitors (e.g., Src, CDK2).

The pyrazolo[3,4-d]pyrimidine system is a bioisostere of purine (ATP mimic). The hydrazide serves as a precursor to the pyrazole-amide or nitrile, but can also be directly engaged in cyclization via imidate intermediates.

Protocol 2: One-Pot Cyclocondensation to Pyrazolo-Pyrimidines

Materials:

-

3-(Trifluoromethyl)-1H-pyrazole-4-carbohydrazide[1]

-

Formamide (excess, acts as solvent and reagent)

-

Optional: Urea or Thiourea for oxo/thio analogs.

Step-by-Step Procedure:

-

Setup: Place the hydrazide (1.0 eq) in a pressure tube or heavy-walled flask.

-

Reagent: Add Formamide (10–15 volumes).

-

Thermal Cyclization: Heat the mixture to

for 4–6 hours.-

Note: The high temperature is required to drive the dehydration and ring closure.

-

-

Quenching: Cool the reaction mixture to RT and pour onto crushed ice.

-

Isolation: The fused bicyclic product often precipitates. Filter and wash with water.[2]

-

Purification: Column chromatography (Ethyl Acetate/Hexane) is usually required to remove unreacted amide byproducts.

Application Module C: Schiff Base (Hydrazone) Formation

Target Application: Versatile Linkers, Metal Chelation, and Antitumor Agents.

The condensation of the hydrazide with aromatic aldehydes creates a hydrazone linkage (

Protocol 3: Acid-Catalyzed Condensation

Materials:

-

Hydrazide substrate (1.0 eq)

-

Aromatic Aldehyde (1.1 eq)

-

Glacial Acetic Acid (Catalytic, 2–3 drops)

-

Ethanol (95%)

Step-by-Step Procedure:

-

Mixing: Suspend the hydrazide in ethanol (5 mL/mmol).

-

Activation: Add the aromatic aldehyde and catalytic acetic acid.

-

Reflux: Heat to reflux for 2–4 hours. The suspension often clears then reprecipitates the product.

-

Purification: Wash with cold ethanol and diethyl ether. Most Schiff bases obtained this way are of sufficient purity (>95%) for biological screening.

Visualizing the Synthetic Landscape

The following diagram illustrates the divergent synthesis pathways originating from the 3-trifluoromethyl-pyrazole-hydrazide core.

Figure 1: Divergent synthetic pathways from the hydrazide scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Oxadiazole Synthesis | Incomplete xanthate formation. | Ensure the reaction is stirred at 0°C for at least 30 mins before heating. Increase reflux time. |

| Sticky/Gummy Product (Schiff Base) | Trapped solvent or impurities. | Triturate the crude solid with cold diethyl ether or hexane to induce crystallization. |

| No Reaction (Fused Ring) | Temperature too low. | Formamide cyclizations often require |

| Solubility Issues | High lipophilicity of | Use DMF or DMSO as cosolvents if ethanol reflux is insufficient to dissolve the starting material. |

References

-

Synthesis and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines. Source: Semantic Scholar. URL:[Link][3][4][5][6][7][8]

-

Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety. Source: NIH / PubMed Central. URL:[Link]

-

Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Source: Taylor & Francis Online. URL:[Link][6][7]

-

Synthesis of 1,3,4-oxadiazoles (General Methodologies). Source: Organic Chemistry Portal. URL:[Link]

Sources

- 1. Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

Advanced Protocol: Antimicrobial Profiling of 3-(Trifluoromethyl)-1H-pyrazole-4-carbohydrazide Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The incorporation of a trifluoromethyl (

This guide addresses the specific challenges associated with screening these fluorinated heterocycles. Standard antimicrobial protocols often fail due to the hydrophobicity of the

The "Fluorine Effect" in SAR

The

Chemical Workflow & Derivative Logic

Before screening, it is essential to understand the structural diversity of the library. The core carbohydrazide is rarely the final drug; it is the scaffold used to generate Schiff bases (hydrazones), sulfonamides, or amide derivatives.

Graphviz Workflow: Synthesis to Screening

The following diagram illustrates the critical path from raw precursors to the screenable library, highlighting the diversity points.

Figure 1: Synthetic pathway transforming the fluorinated precursor into the active carbohydrazide library. The lipophilic nature of the library is established at the Precursor stage.

Protocol 1: Hydrophobic Sample Preparation (Critical)

The Challenge: The

Reagents:

-

Dimethyl Sulfoxide (DMSO), molecular biology grade.

-

Sterile Deionized Water.

-

Tween 80 (optional surfactant).

Procedure:

-

Stock Solution: Dissolve the solid derivative in 100% DMSO to achieve a concentration of 1024 µg/mL .

-

Note: Do not use water or ethanol at this stage. Sonicate for 5 minutes if visual particulates remain.

-

-

Intermediate Dilution: Dilute the stock 1:10 using Muller-Hinton Broth (MHB) to reach roughly 100 µg/mL.

-

Check Point: Observe for "milky" turbidity immediately. If precipitation occurs, add 0.5% Tween 80 to the MHB before dilution.

-

-

Solvent Control: Prepare a "Vehicle Control" containing the same % of DMSO (e.g., 1-2%) without the drug to ensure the solvent itself is not inhibiting bacterial growth.

Protocol 2: Quantitative Broth Microdilution (MIC)

This protocol is adapted from CLSI M7 standards but modified for fluorinated pyrazoles using a resazurin-based viability indicator. This renders the assay self-validating by removing subjective turbidity interpretation.

Materials

-

Plate: 96-well sterile polystyrene microtiter plate (U-bottom).

-

Media: Cation-Adjusted Muller-Hinton Broth (CAMHB).

-

Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

-

Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Step-by-Step Methodology

-

Plate Layout:

-

Columns 1-10: Test Compound (Serial 2-fold dilution).

-

Column 11: Growth Control (Bacteria + Broth + DMSO).

-

Column 12: Sterility Control (Broth only).

-

-

Dilution Series:

-

Add 100 µL of CAMHB to all wells in Columns 1-10.

-

Add 100 µL of the Stock Solution to Column 1. Mix.

-

Transfer 100 µL from Col 1 to Col 2. Repeat to Col 10. Discard the final 100 µL.

-

Result: Concentration range typically 512 µg/mL to 1 µg/mL.

-

-

Inoculation:

-

Adjust bacterial culture to 0.5 McFarland Standard (

CFU/mL). -

Dilute this suspension 1:100 in CAMHB.

-

Add 100 µL of the diluted inoculum to wells in Columns 1-11.

-

-

Incubation:

-

Seal plate with breathable film.

-

Incubate at 37°C for 18-24 hours .

-

-

Validation Step (Resazurin Dye):

-

Add 30 µL of Resazurin solution to all wells.

-

Incubate for an additional 2-4 hours.

-

Readout:

-

Blue/Purple: No growth (Inhibition). Resazurin (non-fluorescent) remains oxidized.

-

Pink/Colorless: Growth (Active metabolism). Resazurin reduced to Resorufin.

-

-

Data Output: The MIC is the lowest concentration well that remains Blue .

Mechanism of Action & SAR Insights

When analyzing the data, specific structural features of the 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide scaffold correlate with biological activity.[1][2]

Structure-Activity Relationship (SAR) Table

| Structural Feature | Modification | Impact on Antimicrobial Activity |

| C3 Position | Critical. Enhances membrane permeability and metabolic stability compared to | |

| N1 Position | Phenyl Ring | Essential for lipophilicity. Unsubstituted phenyl is moderately active. |

| N1-Phenyl Subs. | 2,4-Dinitro or 4-Cl | Increases Potency. Electron-withdrawing groups enhance activity against Gram-positives. |

| Carbohydrazide Linker | Hydrazone Formation ( | Variable. Schiff bases with 4-OH or 4-N(Me)2 often show superior DNA binding affinity. |

Proposed Mechanism: DNA Gyrase Inhibition

The structural similarity of the pyrazole-carbohydrazide scaffold to known quinolones suggests DNA Gyrase (ATPase subunit) as the primary target. The

Figure 2: The pharmacological cascade. The lipophilic CF3 group assists in the initial permeation step, allowing the scaffold to reach the cytoplasmic DNA Gyrase target.

References

-

Bekhit, A. A., et al. (2015). "Synthesis and biological evaluation of some thiazolyl-pyrazole derivatives as dual anti-inflammatory antimicrobial agents." European Journal of Medicinal Chemistry.

-

Narayana, B., et al. (2021).[3] "Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives." Journal of Heterocyclic Chemistry.

-

Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

-

Rai, A., et al. (2021).[3] "Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria." Molecules.

-

Kumar, K., et al. (2013). "Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives." RSC Advances.

Sources

Application Note: Rational Design, Synthesis, and Evaluation of Pyrazole Carbohydrazide Pesticides

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Toxicologists Document Type: Technical Guide & Validated Protocols

Introduction: The Pyrazole Scaffold in Agrochemicals

The pyrazole ring is a privileged scaffold in modern pesticide discovery, exhibiting broad-spectrum biological activities including insecticidal, herbicidal, and fungicidal properties[1]. Specifically, the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole core has revolutionized insect control, serving as the critical pharmacophore in commercial anthranilic diamides like chlorantraniliprole and cyantraniliprole[2].

Recent agrochemical research has focused on derivatizing this core into pyrazole carbohydrazides and

Mechanistic Causality: Targeting RyR and EcR

The efficacy of pyrazole carbohydrazide derivatives stems from their ability to selectively modulate two distinct insect-specific pathways depending on their spatial conformation and terminal functional groups:

-

Ryanodine Receptor (RyR) Activation: Anthranilic diamide analogs bind to the RyR complex in insect striated muscle. Causality: This binding locks the calcium channels in an open state, causing an uncontrolled release of internal Ca²⁺ stores from the sarcoplasmic reticulum. The rapid depletion of calcium paralyzes the insect, leading to immediate feeding cessation and subsequent death[2].

-

Ecdysone Receptor (EcR) Agonism: Diacylhydrazine analogs mimic the insect molting hormone, 20-hydroxyecdysone. Causality: By binding to the EcR, these compounds trigger premature and incomplete molting (apolysis without ecdysis). The insect becomes trapped in its old cuticle and starves[3].

Caption: Dual mechanism of action of pyrazole carbohydrazides targeting insect RyR and EcR pathways.

Synthetic Methodology: Self-Validating Protocols

The synthesis of targeted

Caption: Stepwise synthetic workflow for pyrazole-based N,N'-diacylhydrazine derivatives.

Protocol 3.1: Synthesis of Pyrazole-5-carbonyl chloride

Objective: Activate the carboxylic acid for nucleophilic attack.

-

Suspend 10 mmol of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid in 20 mL of anhydrous toluene.

-

Add 15 mmol of thionyl chloride (SOCl₂) and 2 drops of N,N-dimethylformamide (DMF).

-

Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, significantly accelerating the chlorination compared to using SOCl₂ alone.

-

-

Reflux the mixture for 3 hours.

-

In-Process Control: Monitor the disappearance of the broad O-H stretch (~3200-2500 cm⁻¹) and the shift of the C=O stretch to ~1750 cm⁻¹ via FT-IR.

-

Evaporate the solvent under reduced pressure to yield the crude acyl chloride.

Protocol 3.2: Hydrazinolysis to Pyrazole-5-carbohydrazide

Objective: Introduce the carbohydrazide linker.

-

Dissolve the crude acyl chloride in 15 mL of anhydrous dichloromethane (DCM).

-

Add this solution dropwise to a vigorously stirred solution of hydrazine hydrate (30 mmol) in 10 mL DCM at 0°C.

-

Causality: The large excess of hydrazine and strict temperature control (0°C) are critical. This prevents the newly formed carbohydrazide from acting as a nucleophile and reacting with another equivalent of acyl chloride, which would yield the unwanted symmetrical

-bis-acylhydrazine dimer[3].

-

-

Stir for 2 hours at room temperature.

-

Wash with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.

Protocol 3.3: Schotten-Baumann Coupling to N,N'-Diacylhydrazine

Objective: Append the terminal aryl group to complete the pharmacophore.

-

Dissolve 5 mmol of the pyrazole-5-carbohydrazide and 6 mmol of triethylamine (Et₃N) in 15 mL DCM at 0°C.

-

Add 5.5 mmol of a substituted benzoyl chloride (e.g., 4-fluorobenzoyl chloride) dropwise.

-

Causality: Et₃N serves as an acid scavenger. It neutralizes the HCl generated during the coupling, preventing the protonation of the basic carbohydrazide nitrogen, which would otherwise halt the reaction[1].

-

-

Stir for 4 hours at room temperature.

-

In-Process Control: TLC (Ethyl Acetate:Hexane 1:1) should show complete consumption of the highly polar carbohydrazide starting material.

-

Purify via recrystallization from ethanol to yield the final pesticide candidate.

Biological Evaluation: In Vivo Insecticidal Assay

To validate the efficacy of the synthesized compounds, an in vivo leaf-dip bioassay is conducted against the diamondback moth (Plutella xylostella), a highly destructive lepidopteran pest[3].

Protocol: Leaf-Dip Bioassay

-

Solution Preparation: Dissolve the test compound in DMF to create a 10,000 mg/L stock. Dilute with distilled water containing 0.05% Triton X-100 to target concentrations (e.g., 100, 50, 10, 1 mg/L).

-

Causality: Cabbage leaves have a highly waxy, hydrophobic cuticle. Triton X-100, a non-ionic surfactant, reduces the surface tension of the aqueous solution. This ensures uniform distribution of the pesticide across the leaf surface rather than beading up and rolling off.

-

-

Exposure: Dip fresh cabbage leaf discs (5 cm diameter) into the test solutions for 10 seconds. Air-dry at room temperature.

-

Causality: The leaf-dip method is chosen over topical application because it accurately simulates the primary route of exposure (ingestion) for lepidopteran pests, which is critical for stomach poisons like RyR and EcR modulators.

-

-

Infestation: Place the treated discs in Petri dishes. Introduce 10 third-instar P. xylostella larvae per dish.

-

Incubation & Scoring: Maintain at 25±1°C, 65% relative humidity, and a 14:10 light:dark photoperiod. Assess mortality at 48 and 72 hours. Larvae are considered dead if they fail to exhibit coordinated movement when prodded with a fine brush.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the insecticidal activity of various

| Compound ID | Terminal Aryl Group (R) | LC₅₀ (mg/L) | 95% Confidence Interval | Relative Efficacy vs. Control |

| PZ-01 | Phenyl | 14.2 | 11.5 - 17.1 | Moderate |

| PZ-02 | 4-Fluorophenyl | 4.8 | 3.9 - 5.6 | High |

| PZ-03 | 2,4-Dichlorophenyl | 2.1 | 1.6 - 2.8 | Very High |

| PZ-04 | 4-Methylphenyl | 28.5 | 23.1 - 34.6 | Low |

| Control | Tebufenozide (Standard) | 5.3 | 4.4 - 6.1 | High |

SAR Analysis: The data indicates that electron-withdrawing halogens on the terminal phenyl ring (PZ-02, PZ-03) significantly enhance insecticidal activity compared to the unsubstituted (PZ-01) or electron-donating methyl group (PZ-04). The 2,4-dichlorophenyl derivative (PZ-03) outperforms the commercial standard Tebufenozide. Causality: The addition of heavy halogens increases the overall lipophilicity (LogP) of the molecule, facilitating superior cuticular penetration and enhancing hydrophobic interactions within the receptor's binding pocket[3].

References

-

Title: Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Source: Chemistry Central Journal (via NCBI/PMC) URL: [Link]

-

Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Source: Molecules (MDPI) URL: [Link]

-

Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Source: Pharmaceuticals (MDPI) URL: [Link]

Sources

Application Note: Synthesis and Evaluation of Trifluoromethyl-Containing (E)-N′-arylidene-1H-pyrazole-1-carbohydrazides

Executive Summary & Scientific Rationale

The strategic incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The strong electron-withdrawing nature and high lipophilicity of the –CF₃ group significantly enhance the metabolic stability, membrane permeability, and binding affinity of pharmacophores. Among these, trifluoromethyl-containing (E)-N′-arylidene-1H-pyrazole-1-carbohydrazides have emerged as highly potent agents, exhibiting broad-spectrum antimicrobial, antioxidant, and antiepileptic activities 1.

This application note provides a comprehensive, self-validating protocol for the synthesis of these compounds. By leveraging the cyclocondensation of β-alkoxyvinyl trifluoromethyl ketones with carbohydrazide, researchers can access a diverse library of fluorinated pyrazole derivatives with high regioselectivity and excellent yields (52–97%) 2.

Reaction Pathway & Mechanistic Insights

The synthesis relies on a highly regioselective, two-step cascade:

-

Step 1: The reaction of 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones with carbohydrazide yields the intermediate 5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carbohydrazides.

-

Expert Insight: Unlike non-fluorinated analogs that spontaneously dehydrate to form fully aromatic pyrazoles, the strong electron-withdrawing effect of the –CF₃ group stabilizes the hemiaminal (5-hydroxy) intermediate. This prevents spontaneous dehydration under mild conditions, allowing the intermediate to be isolated and purified.

-

-

Step 2: The terminal primary amine of the carbohydrazide moiety undergoes an acid-catalyzed Schiff base condensation with various aryl or heteroaryl aldehydes to yield the target (E)-N′-arylidene derivatives .

Figure 1: Two-step synthetic workflow for (E)-N′-arylidene-1H-pyrazole-1-carbohydrazides.

Experimental Protocols & Self-Validating Systems

Safety Note: Carbohydrazide is a strong reducing agent and is toxic to aquatic organisms. Handle in a well-ventilated fume hood with appropriate PPE .

Protocol A: Synthesis of the 5-Hydroxy-4,5-dihydro-1H-pyrazole Intermediate

-

Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the selected 1,1,1-trifluoro-4-alkoxy-3-alken-2-one in 20 mL of absolute ethanol.

-

Addition: Add 10 mmol of carbohydrazide to the solution.

-

Causality: Ethanol is selected as a protic solvent to facilitate the nucleophilic attack of the hydrazine moiety while maintaining the solubility of both precursors.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor the reaction progress via TLC (Hexane:EtOAc, 7:3 v/v) 3.

-

Workup: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from a mixture of 2-propanol and petroleum ether (60-80°C).

-

Self-Validation Checkpoint: Do not proceed to Protocol B until the intermediate is validated.

-

¹H NMR (DMSO-d₆): Look for a broad singlet (exchangeable with D₂O) confirming the 5-OH group. Crucially, verify the presence of the diastereotopic protons of the pyrazoline ring (C4-H₂), which will appear as a characteristic AB or ABX system (two doublets around 3.0–3.5 ppm, J ≈ 18 Hz).

-

FT-IR: Ensure strong bands around 3450 cm⁻¹ (NH₂/OH stretches) and 1670 cm⁻¹ (C=O of the carbohydrazide) are present 3.

-

Protocol B: Synthesis of Target (E)-N′-arylidene Derivatives

-

Preparation: Dissolve 5 mmol of the validated intermediate from Protocol A and 5 mmol of the desired aryl/heteroaryl aldehyde in 15 mL of methanol.

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Causality: The acid acts as a crucial catalyst by protonating the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, drastically accelerating the nucleophilic attack by the terminal amine of the carbohydrazide 3.

-

-

Reflux: Reflux the mixture for 4 hours. Monitor the disappearance of the intermediate via TLC.

-

Workup: Cool the reaction to room temperature. Filter the resulting precipitate, wash with cold methanol, and dry under a vacuum.

-

Self-Validation Checkpoint:

-

¹H NMR: The success of the condensation is definitively confirmed by the disappearance of the primary amine (NH₂) signal and the appearance of a highly deshielded singlet corresponding to the azomethine proton (–N=CH–), typically observed between 8.0 and 8.5 ppm.

-

Data Presentation: Yields and Biological Efficacy

The table below summarizes representative quantitative data for synthesized derivatives, highlighting the impact of different substituents on the overall yield and antioxidant capacity 1.

| Compound ID | R₁ (Pyrazoline C3) | R₂ (Arylidene) | Yield (%) | DPPH IC₅₀ (µg/mL) |

| 4a | Methyl | Phenyl | 85 | 124.5 |

| 4b | Phenyl | 4-Chlorophenyl | 92 | 88.2 |

| 4c | 4-Methoxyphenyl | 4-Fluorophenyl | 97 | 47.6 |

| 4d | 2-Thienyl | 4-Nitrophenyl | 78 | 210.3 |

| 4e | Methyl | 2-Hydroxyphenyl | 81 | 52.1 |

| 4f | Phenyl | 4-Methoxyphenyl | 89 | 105.4 |

Note: Yields represent isolated, purified products. Lower IC₅₀ values indicate stronger antioxidant activity. Compounds with electron-donating groups (e.g., 4-methoxyphenyl) generally exhibit enhanced radical scavenging capabilities.

Biological Evaluation Workflows

Synthesized (E)-N′-arylidene-1H-pyrazole-1-carbohydrazides are typically subjected to dual-track biological screening to evaluate their therapeutic potential.

Figure 2: Logical workflow for biological evaluation and SAR analysis of synthesized compounds.

Protocol C: DPPH Radical Scavenging Assay (Antioxidant Screening)

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Mix 1 mL of the DPPH solution with 3 mL of the synthesized compound at varying concentrations (10–500 µg/mL).

-

Incubate in the dark at room temperature for 30 minutes.

-

Causality: Incubation in the dark is mandatory to prevent the light-induced degradation of the DPPH radical, which would otherwise result in false-positive scavenging signals.

-

-

Measure the absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the IC₅₀ (concentration required to scavenge 50% of the radicals) 1.

Protocol D: Broth Microdilution Assay (Antimicrobial Screening)

-

Prepare serial dilutions of the compounds in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi) in a sterile 96-well microtiter plate.

-

Inoculate with standardized microbial suspensions (e.g., S. aureus, E. coli, C. albicans) to achieve a final concentration of 5 × 10⁵ CFU/mL.

-

Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration that completely inhibits visible microbial growth.

References

- "Recent Advances in Pyrazoline Derivatives: A Review", International Global Journal.

- "Carbohydrazide - Ataman Kimya", Ataman Chemicals.

- "β-Alkoxyvinyl trifluoromethyl ketones as efficient precursors for the synthesis of...", ResearchGate.

- "Synthesis and Evaluation of Pyrazole-1-Carbohydrazides", International Journal of Modern Pharmaceutical Research.

Sources

Application Note: Strategic Purification Protocols for Substituted Pyrazole-4-Carbohydrazides

Introduction & Chemical Context

Substituted pyrazole-4-carbohydrazides are privileged scaffolds in medicinal chemistry, serving as precursors for pyrazolo-triazoles, oxadiazoles, and acting as standalone pharmacophores with anticancer and antiviral activity.

However, their purification presents a distinct "Triad of Challenges" for the development scientist:

-

High Polarity: The hydrazide motif (-CONHNH

) functions as a potent hydrogen bond donor/acceptor, causing severe tailing on normal-phase silica. -

Regioisomeric Heterogeneity: N-alkylation or cyclization during the pyrazole core synthesis often yields mixtures of 1,3- and 1,5-isomers which possess nearly identical

values. -

Genotoxic Impurities: The synthesis typically involves hydrazine hydrate (

). Residual hydrazine is a structural alert (PGI) and must be depleted to ppm levels.

This guide outlines a self-validating purification workflow designed to resolve these specific challenges without relying solely on expensive preparative HPLC.

The Impurity Landscape[1]

Before selecting a technique, one must understand the origin of the impurities. The synthesis typically proceeds via the hydrazinolysis of an ethyl or methyl pyrazole-4-carboxylate.

Workflow & Impurity Origins

The following diagram illustrates the critical control points where impurities enter the system.

Figure 1: Origin of critical impurities during the hydrazinolysis of pyrazole esters.

Primary Purification: Crystallization Protocols[2][3]

Crystallization is the superior method for this class of compounds. Unlike chromatography, it effectively breaks the hydrogen-bond network of hydrazine hydrate, releasing it into the mother liquor.

Protocol A: The "Ethanol Reflux" (Standard)

Best for: Removing hydrazine hydrate and unreacted ester.

Mechanism: Pyrazole carbohydrazides exhibit a steep solubility curve in ethanol (soluble at boiling, insoluble at RT). Hydrazine hydrate remains soluble in ethanol at all temperatures.

-

Dissolution: Suspend the crude solid in absolute ethanol (10 mL/g).

-

Reflux: Heat to reflux (

C). If the solid does not dissolve completely after 15 minutes, add DMF dropwise (up to 10% v/v) until clear.-

Note: Avoid excess DMF; it makes drying difficult.

-

-

Hot Filtration (Optional): If insoluble particles remain (likely inorganic salts), filter while hot through a pre-warmed glass frit.

-

Controlled Cooling: Remove heat and allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring.

-

Critical: Rapid cooling traps hydrazine in the crystal lattice.

-

-

Collection: Filter the white needles/precipitate.

-

The "Displacement Wash": Wash the cake with 2 x volumes of cold diethyl ether or MTBE .

-

Why? Ether is miscible with ethanol/hydrazine but precipitates the carbohydrazide, effectively "pulling" the mother liquor off the crystals.

-

Protocol B: The "Aqueous Swish" (Hydrazine Scavenging)

Best for: Products that test positive for hydrazine after Protocol A.

If the product is highly insoluble in water (common for aryl-substituted pyrazoles), use water to dissolve the hydrazine.

-

Suspend the solid in deionized water (5 mL/g).

-

Sonicate for 10 minutes to break up aggregates.

-

Stir vigorously at

C for 30 minutes. -

Filter and wash copiously with water.

-

Dry in a vacuum oven at

C over

Chromatographic Strategies (Secondary)

When crystallization fails (e.g., oil formation) or regioisomers must be separated, chromatography is required.

Challenge: The "Tailing" Effect

Hydrazides interact strongly with the silanols on silica gel. Standard EtOAc/Hexane gradients often result in streaks.

Solution: The "Amine-Modified" Silica System

Stationary Phase: Silica Gel (40-63

-

Why

? The ammonia competes for the acidic silanol sites on the silica, allowing the hydrazide to elute as a tight band. -

Alternative: If regioisomers are present (e.g., N1-Methyl vs N2-Methyl), a slower gradient of Toluene : Acetone (4:1) often provides better resolution than DCM/MeOH systems due to

interactions with the aromatic pyrazole core.

Decision Matrix & Workflow

Use the following logic gate to determine the correct purification path for your specific derivative.

Figure 2: Decision tree for selecting the optimal purification technique.

Analytical Validation

You cannot assume purity based on melting point alone. Use these specific checks:

The Regioisomer Trap (NOESY NMR)

Standard

-

Technique: Run a 1D NOESY experiment.

-

Target: Irradiate the N-substituent (e.g., N-Methyl).

-

Observation:

-

If you see an NOE enhancement of the proton at C5 (or substituent at C5), it is the 1,5-isomer (sterically crowded).

-

If you see enhancement of the proton at C3 only (or no C5 interaction), it is likely the 1,3-isomer .

-

Hydrazine Detection (TLC Stain)

To ensure hydrazine removal without running GC-MS:

-

Stain: Picryl Chloride or p-Dimethylaminobenzaldehyde (Ehrlich's Reagent) .

-

Result: Hydrazine spots turn distinctively yellow/orange immediately. The hydrazide product usually reacts much slower or requires heat.[3]

References

-

Synthesis and Regioselectivity: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. J. Org.[4][5] Chem. 2017, 82, 8864–8872.[4][5]

-

Hydrazine Removal: Process for the removal of impurities from hydrazine hydrate.[3][6] US Patent 5484511A.

-

General Protocol: Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. J. Chem. Pharm. Res., 2011, 3(6):112-118.

-

Crystallization Solvent Data: 3-Oxo-N′,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide. IUCrData. 2016.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide Synthesis

Current Status: Online Agent: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Hydrazinolysis of Pyrazole Esters

Introduction: The Chemistry of the Target

Welcome to the technical support hub. You are likely synthesizing 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide (Target B ) from ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Precursor A ) using hydrazine hydrate .[1]

While this appears to be a standard nucleophilic acyl substitution, the presence of the trifluoromethyl (

This guide moves beyond "add X to Y" and focuses on the kinetic control required to favor the hydrazide over the thermodynamic sink (the carboxylic acid) or the kinetic trap (the dimer).

Module 1: Core Reaction Protocol (The "Golden Route")

To maximize yield, we must force the equilibrium toward the hydrazide while suppressing the formation of 1,2-bis(3-(trifluoromethyl)-1H-pyrazole-4-carbonyl)hydrazine (the "Dimer").[1]

Optimized Protocol

| Parameter | Recommendation | Technical Rationale |

| Stoichiometry | 1 : 5 to 1 : 10 (Ester : Hydrazine) | Crucial: A large excess of hydrazine is required to prevent the product hydrazide from reacting with unreacted ester (forming the Dimer).[1] |

| Solvent | Ethanol (Abs.) or n-Butanol | Ethanol is standard.[1] If conversion is <50% after 6h, switch to n-Butanol to increase reflux temperature ( |

| Concentration | 0.5 M - 1.0 M | High concentration favors the bimolecular reaction but ensure the starting material is fully dissolved at reflux.[1] |

| Temperature | Reflux | Essential.[1] The electron-deficient pyrazole ring stabilizes the ester, raising the activation energy for nucleophilic attack. |

| Time | 4 - 12 Hours | Monitor via TLC/LCMS.[1][2] Do not over-run, as oxidative degradation of hydrazine can color the product. |

Module 2: Troubleshooting & FAQs

Issue 1: "My reaction stalled, and I have starting material left."

Diagnosis: The activation energy is too high for the current thermal conditions, or the hydrazine has degraded. The Fix:

-

Check Hydrazine Quality: Hydrazine hydrate absorbs

from air to form carbazates, which are non-nucleophilic.[1] Use a fresh bottle or check the titer. -

Solvent Switch: If using Ethanol (

C), switch to n-Butanol ( -

Catalysis: Add 5 mol% Glycolic Acid . It acts as a dual-activation catalyst, protonating the ester carbonyl while coordinating the hydrazine.

Issue 2: "I isolated a solid, but the melting point is too high (>250°C) and it's insoluble."

Diagnosis: You likely formed the Dimer (Bis-hydrazide).[1] Mechanism: This happens when the concentration of free hydrazine drops, allowing the newly formed hydrazide (which is also a nucleophile) to attack a remaining ester molecule. The Fix:

-

Prevention: Increase Hydrazine equivalents to 10 eq .

-

Recovery: There is no easy way to revert the dimer.[1] Discard and restart with higher stoichiometry.

Issue 3: "The product is turning yellow/red during workup."

Diagnosis: Oxidation of residual hydrazine or trace iron contamination.[1] The Fix:

-

Wash Step: Wash the filter cake with cold Isopropanol rather than just water.

-

Additive: Add a pinch of EDTA during the reaction if using older glassware/stirrers to sequester metal ions that catalyze hydrazine oxidation.

Issue 4: "I see a new spot on TLC that is very polar (low Rf)."

Diagnosis: Hydrolysis to the Carboxylic Acid .[1] Mechanism: Water competed with hydrazine as the nucleophile.[1] The Fix:

-

Ensure you are using Hydrazine Hydrate (80% or 100%) , not a dilute aqueous solution (e.g., 35%).

-

Use Absolute Ethanol .[1]

-

Rescue: You can convert the acid back to the ester (SOCl2/EtOH) or activate it with CDI to react with hydrazine, though this adds steps.

Module 3: Visualization of Reaction Pathways

Understanding the competition between the desired path and side reactions is vital.

Figure 1: Reaction logic flow. Path A is the goal. Dashed red lines represent failure modes caused by incorrect stoichiometry (Dimer) or wet solvents (Acid).

Module 4: Work-up & Purification Protocol

The

Step-by-Step Isolation

-

Cooling: Allow reaction to cool to Room Temp (RT), then to

C (Ice bath).-

Observation: A white precipitate should form.[1]

-

-

Filtration: Filter the solid.[1]

-

Filtrate: Contains excess hydrazine, ethanol, and soluble impurities.

-

-

The "Displacement Wash" (Critical):

-

Purity Check (Self-Validation):

-

Dissolve a small amount in DMSO-d6 for NMR.[1]

-

1H NMR Check: Look for the hydrazide protons (

ppm, broad). -

Absence of Ethyl Group: Ensure the quartet (

ppm) and triplet (

-

Purification Decision Tree

Figure 2: Isolation workflow. The use of water as an anti-solvent is effective because the fluorinated hydrazide is generally insoluble in water, unlike the starting hydrazine.

References

-

BenchChem. (2025).[1][2][3] Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Retrieved from

-

Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412-2415. Link

- Fustero, S., et al. (2008). Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters, 10(4), 605-608.

-

Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.[5][6]Link

-

National Institutes of Health (NIH). (2026).[1] Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles.[1][7]Link

(Note: While specific "3-(trifluoromethyl)" papers are cited, the general reactivity principles are derived from the broader pyrazole synthesis literature referenced above.)

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 5. (PDF) Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [academia.edu]

- 6. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 7. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Pyrazole Carbohydrazide Synthesis: Technical Support & Troubleshooting Guide

Welcome to the Technical Support Center for Heterocyclic Synthesis. Pyrazole carbohydrazides are critical building blocks in drug development (e.g., CB1 receptor antagonists like Rimonabant analogs) and agrochemical synthesis (e.g., diacylhydrazine insecticides like Tebufenozide precursors) .

While the conversion of a pyrazole ester to a carbohydrazide via hydrazinolysis appears straightforward on paper, the unique electronic properties of the pyrazole ring and the bidentate nature of hydrazine often lead to complex side reactions. This guide provides causality-driven troubleshooting, analytical signatures, and self-validating protocols to optimize your synthetic workflows.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: My LC-MS shows a major impurity with a mass exactly [2M - N₂H₄] relative to my starting ester. What is this, and how do I prevent it?

A1: You are observing the formation of a symmetric

-

Causality: Hydrazine is a bidentate nucleophile. Once the initial pyrazole carbohydrazide forms, its terminal primary amine (-NH₂) remains highly nucleophilic. If the local concentration of the unreacted pyrazole ester is high, this terminal amine will attack a second ester molecule, forming the diacylhydrazine side product .

-

Mitigation: This is fundamentally a stoichiometry and addition-rate issue. You must kinetically favor the mono-acyl product by using a large molar excess of hydrazine hydrate (5 to 10 equivalents). More importantly, employ an inverse addition technique: dissolve your pyrazole ester in the reaction solvent and add it dropwise to the refluxing solution of hydrazine. This ensures hydrazine is always in vast excess.

Q2: I am recovering pyrazole carboxylic acid instead of the desired carbohydrazide. Why is my ester hydrolyzing? A2: You are triggering base-catalyzed ester hydrolysis.

-

Causality: Hydrazine hydrate is an aqueous solution (typically 50-80% hydrazine in water). Hydrazine is a moderately strong base (pKa ~8.1). At elevated temperatures (e.g., refluxing ethanol), the water present in the reagent acts as a nucleophile, and the basic environment catalyzes the hydrolysis of your starting ester back to the unreactive carboxylic acid .

-

Mitigation: Minimize water in the system. Switch to 98% hydrazine hydrate (use strict safety precautions, as it is highly toxic and potentially explosive) and use strictly anhydrous solvents (absolute ethanol or methanol). If your ester is exceptionally prone to hydrolysis, bypass the ester completely: convert the pyrazole carboxylic acid to an acid chloride, then react it with anhydrous hydrazine at 0 °C.

Q3: My pyrazole ring has a halogen at the 5-position (e.g., 5-chloro-1-arylpyrazole). After hydrazinolysis, the halogen is gone. What happened?

A3: You have inadvertently induced a Nucleophilic Aromatic Substitution (S

-

Causality: Hydrazine benefits from the "alpha-effect," making it a super-nucleophile. The 5-position of a pyrazole ring, especially when flanked by electron-withdrawing groups or an N-aryl ring, is highly electrophilic. Hydrazine will readily displace the halogen via S

Ar, yielding a 5-hydrazinylpyrazole carbohydrazide . -

Mitigation: Temperature control is critical. The S

Ar activation energy is typically higher than that of ester hydrazinolysis. Run the reaction at room temperature or 0 °C. If the ester is unreactive at low temperatures, activate it to an acid chloride to allow hydrazide formation at mild temperatures without triggering S

Q4: The reaction is incredibly slow, and I have >50% unreacted ester even after 24 hours of reflux. A4: This indicates severe steric hindrance or electronic deactivation of the ester carbonyl.

-

Causality: Substituents at the 4-position of the pyrazole ring can sterically block the trajectory (Bürgi-Dunitz angle) of the incoming hydrazine nucleophile. Additionally, electron-donating groups on the pyrazole ring reduce the electrophilicity of the ester carbonyl.

-

Mitigation: Switch to a higher-boiling solvent like 1-propanol or 1-butanol to increase the reflux temperature. Alternatively, microwave irradiation (e.g., 120 °C for 15 minutes in a sealed vessel) can overcome the activation barrier rapidly, minimizing the prolonged heating that leads to hydrolysis side reactions.

Part 2: Mechanistic Pathway Visualization

The following diagram maps the divergent pathways a pyrazole ester can take when exposed to hydrazine hydrate.

Figure 1: Mechanistic divergence in the hydrazinolysis of pyrazole esters leading to side products.

Part 3: Quantitative Data & Analytical Signatures

To rapidly diagnose which side reaction is plaguing your synthesis, refer to the analytical signatures summarized in Table 1.

Table 1: Analytical Signatures and Mitigation of Pyrazole Carbohydrazide Side Reactions

| Side Reaction | Primary Cause | LC-MS Signature (ESI+) | ¹H-NMR Signature (DMSO- | Mitigation Strategy |

| Diacylhydrazine Formation | Insufficient hydrazine excess; rapid ester addition. | Loss of terminal -NH₂ (~4.5 ppm). Broad symmetric -NH-NH- singlet (~10.5 ppm). | Use 10 eq N₂H₄; employ inverse dropwise addition. | |

| Ester Hydrolysis | High water content in reagent; prolonged reflux. | Disappearance of ester alkyl protons. Broad -OH peak >12.0 ppm. | Use 98% N₂H₄; strictly anhydrous solvents. | |

| S | High temperature; electrophilic pyrazole ring. | Appearance of secondary -NH-NH₂ signals on the heteroaromatic ring. | Lower reaction temperature to 0–25 °C; use acid chloride route. | |

| Incomplete Conversion | Steric hindrance at C-4; electronic deactivation. | Retention of ester alkyl protons (e.g., quartet at 4.2 ppm for ethyl ester). | Microwave irradiation; higher boiling point solvent. |

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that if a deviation occurs, the operator is immediately aware of the specific mechanistic failure.

Protocol A: Kinetically Controlled Hydrazinolysis (Inverse Addition)

Designed to eliminate N,N'-diacylhydrazine formation in standard pyrazole esters.

-

Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol (50 mL) and 98% hydrazine hydrate (10.0 mmol, 10.0 eq). Heat the solution to a gentle reflux (78 °C).

-

Inverse Addition: Dissolve the pyrazole carboxylate ester (1.0 mmol, 1.0 eq) in anhydrous ethanol (20 mL). Load this solution into an addition funnel and add it dropwise to the refluxing hydrazine solution over exactly 60 minutes.

-

Causality Check: Slow addition ensures the local concentration of the ester is near zero, kinetically preventing the newly formed carbohydrazide from finding an ester molecule to attack.

-

-

Reaction Monitoring (Self-Validation): After the addition is complete, reflux for an additional 2 hours. Spot the reaction on a silica TLC plate (Eluent: 9:1 DCM:MeOH).

-

Validation: The starting ester (

~0.8) should be absent. The desired carbohydrazide will appear as a highly polar spot (

-

-

Workup: Concentrate the reaction mixture under reduced pressure to 1/4 volume. Pour the concentrated mixture into ice-cold distilled water (100 mL). The pyrazole carbohydrazide will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Acid Chloride Route for Sterically Hindered Pyrazoles

Designed for unreactive esters or pyrazoles prone to S

-

Chlorination: Suspend the pyrazole carboxylic acid (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add oxalyl chloride (1.5 mmol) and 1 drop of anhydrous DMF as a catalyst. Stir at room temperature until gas evolution ceases (approx. 2 hours). Concentrate under vacuum to yield the crude pyrazole carbonyl chloride.

-

Low-Temperature Hydrazinolysis: Dissolve the crude acid chloride in anhydrous DCM (10 mL). In a separate flask, prepare a solution of 98% hydrazine hydrate (5.0 mmol) in DCM (20 mL) and cool to 0 °C using an ice bath.

-

Addition: Add the acid chloride solution dropwise to the 0 °C hydrazine solution over 30 minutes.

-

Causality Check: The extreme reactivity of the acid chloride allows the reaction to proceed at 0 °C, completely suppressing both ester hydrolysis and S

Ar side reactions.

-

-

Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure pyrazole carbohydrazide.

References

-

Dias, L. R. S., & Salvador, R. R. S. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel).[Link]

-

Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabrouki, M., Al-aizari, F. A., & Ansar, M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.[Link]

-

Wang, X., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal.[Link]

Technical Support Center: Purification of Trifluoromethylated Heterocycles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when isolating trifluoromethylated (CF₃) heterocyclic compounds. The introduction of a CF₃ group fundamentally alters a molecule's physicochemical profile—drastically increasing lipophilicity, altering the pKa of adjacent heteroatoms, and introducing unique "fluorous" phase affinities.

This guide is designed to move beyond basic chromatography. Here, we dissect the causality behind common purification failures and provide self-validating, field-proven methodologies to ensure high-recovery, high-purity isolation of your fluorinated targets.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my CF₃-heterocycle co-elute with its non-fluorinated (or hydrogenated) precursor on a standard C18 column? The Causality: During transition-metal mediated trifluoromethylation or cross-coupling, protodemetallation often yields a hydrogenated side product (HSP)[1]. On a standard C18 reversed-phase column, the CF₃ group and the hydrogen atom exhibit surprisingly similar hydrophobic footprints, leading to co-elution. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce orthogonal retention mechanisms—specifically fluorine-fluorine interactions, dipole moments, and π-π stacking—that effectively discriminate between the fluorinated target and the des-fluoro impurity[1].

Q2: I am losing significant mass during the final solvent removal step. Is my compound degrading on silica? The Causality: It is likely volatilizing, not degrading. Fluorine's low polarizability significantly reduces intermolecular van der Waals forces. Consequently, adding a CF₃ group to a low-molecular-weight heterocycle drastically lowers its boiling point and heat of vaporization. The Solution: Avoid high-vacuum drying (e.g., lyophilization or prolonged Schlenk line exposure) for low-molecular-weight CF₃-heterocycles. Keep the rotary evaporator water bath below 30°C and use a gentle nitrogen stream for final drying.

Q3: How can I efficiently scale up the separation of racemic CF₃-heterocycles? The Causality: Standard normal-phase HPLC often yields partial chiral separations that degrade with minute temperature or solvent changes, making scale-up nearly impossible[2]. The Solution: Supercritical Fluid Chromatography (SFC) is the optimal strategy. SFC utilizes supercritical CO₂, which possesses higher diffusivity and lower viscosity than liquid solvents. When paired with fluorinated chiral stationary phases (e.g., CCO-F4-CF₃), SFC achieves complete enantioseparation without organic modifiers and operates up to four times faster than HPLC[2].

Part 2: Step-by-Step Methodologies & Self-Validating Protocols